2-Methylalanyl-2-(hydroxymethyl)serine
Description
2-Methylserine is a non-proteinogenic α-amino acid characterized by a methyl group substitution at the α-carbon (C2) and a hydroxymethyl group at the β-carbon (C3). Its molecular formula is C₄H₉NO₃, with a molar mass of 119.12 g/mol (anhydrous form) . The compound exists in stereoisomeric forms:
- L-2-Methylserine (CAS: 16820-18-1): (S)-configuration .
- D-2-Methylserine (CAS: Not explicitly listed; see ): (R)-configuration .
- DL-2-Methylserine (CAS: 5424-29-3 or 3398-40-1): Racemic mixture .
Structurally, it differs from canonical serine by the addition of a methyl group at the α-carbon, which confers distinct physicochemical properties, such as altered solubility and steric hindrance in biochemical interactions.
Properties
CAS No. |
189507-81-1 |
|---|---|
Molecular Formula |
C8H16N2O5 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-[(2-amino-2-methylpropanoyl)amino]-3-hydroxy-2-(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C8H16N2O5/c1-7(2,9)5(13)10-8(3-11,4-12)6(14)15/h11-12H,3-4,9H2,1-2H3,(H,10,13)(H,14,15) |
InChI Key |
PHPYZEXTSQWCEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC(CO)(CO)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylalanyl-2-(hydroxymethyl)serine typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the amino and hydroxyl groups, followed by selective methylation and subsequent deprotection. For instance, Cbz-chirality alanine reacts under the action of thionyl chloride and zinc chloride with benzaldehyde dimethyl acetal to obtain an intermediate. This intermediate undergoes further reactions with chloromethyl benzyl oxide and lithium hydroxide, followed by catalytic hydrogenolysis using palladium on carbon to yield the final product .
Industrial Production Methods
Industrial production of 2-Methylalanyl-2-(hydroxymethyl)serine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylalanyl-2-(hydroxymethyl)serine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form simpler amino acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce simpler amino acids.
Scientific Research Applications
2-Methylalanyl-2-(hydroxymethyl)serine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzyme mechanisms and protein engineering.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methylalanyl-2-(hydroxymethyl)serine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The presence of the hydroxymethyl group allows it to participate in hydrogen bonding and other interactions that can modulate enzyme activity and stability .
Comparison with Similar Compounds
L-Serine (Hydroxyalanine)
Molecular Formula: C₃H₇NO₃ Molar Mass: 105.09 g/mol CAS: 56-45-1 Key Differences:
- L-Serine lacks the α-methyl group present in 2-methylserine.
- The absence of the methyl group reduces steric bulk, making L-serine a more flexible substrate in enzymatic reactions (e.g., protein synthesis) .
| Property | 2-Methyl-L-serine | L-Serine |
|---|---|---|
| Molecular Formula | C₄H₉NO₃ | C₃H₇NO₃ |
| Molar Mass (g/mol) | 119.12 | 105.09 |
| α-Carbon Substitution | Methyl group | Hydrogen |
| CAS Number | 16820-18-1 | 56-45-1 |
N-Methylalanine
Molecular Formula: C₄H₉NO₂ Molar Mass: 103.12 g/mol (calculated) CAS: 3913-67-5 Key Differences:
- N-Methylalanine features a methyl group on the amino nitrogen instead of the α-carbon.
- This substitution eliminates the hydrogen-bonding capability of the amino group, reducing its participation in zwitterionic interactions compared to 2-methylserine .
| Property | 2-Methyl-L-serine | N-Methylalanine |
|---|---|---|
| Substituent Position | α-Carbon | Amino nitrogen |
| Hydrogen Bonding | Available (NH₃⁺) | Reduced (N-CH₃) |
| Biochemical Role | Non-canonical AA | Peptide modification |
DL-2-Methylserine (Racemic Mixture)
Molecular Formula: C₄H₉NO₃ Molar Mass: 119.12 g/mol CAS: 5424-29-3 (anhydrous), 3398-40-1 (hydrate) Key Differences:
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